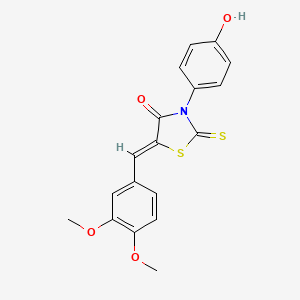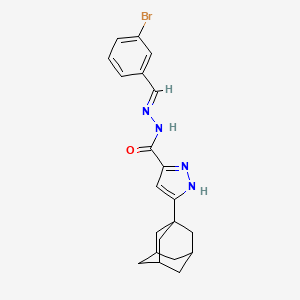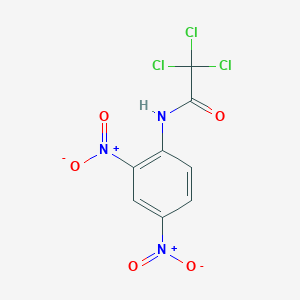![molecular formula C16H9Cl2NO4S2 B11686119 ((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11686119.png)
((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide ((5E)-5-{[5-(2,5-dichlorophényl)-2-furyl]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acétique est un composé organique synthétique qui appartient à la classe des thiazolidinones. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide ((5E)-5-{[5-(2,5-dichlorophényl)-2-furyl]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acétique implique généralement la condensation de la 2,5-dichlorobenzaldéhyde avec la 2-furylméthylcétone en présence d’une base pour former l’intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la thiosemicarbazide en milieu acide pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés mettent souvent en œuvre des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, des conditions réactionnelles optimisées et des techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, impliquant généralement le cycle furyle.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle thiazolidinone.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, l’acide ((5E)-5-{[5-(2,5-dichlorophényl)-2-furyl]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acétique est étudié pour son potentiel en tant que bloc de construction de molécules plus complexes.
Biologie
Biologiquement, ce composé peut présenter des activités antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un sujet d’intérêt pour la découverte et le développement de médicaments.
Médecine
En médecine, les dérivés des thiazolidinones sont explorés pour leurs effets thérapeutiques potentiels, notamment leurs propriétés anti-inflammatoires et antidiabétiques.
Industrie
Industriellement, ces composés peuvent être utilisés dans la synthèse de colorants, de pigments et d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of thiazolidinones are explored for their potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide ((5E)-5-{[5-(2,5-dichlorophényl)-2-furyl]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acétique implique probablement une interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Les voies exactes dépendent de l’activité biologique étudiée, mais peuvent inclure l’inhibition de l’activité enzymatique ou la modulation de la signalisation des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinediones : Connues pour leurs propriétés antidiabétiques.
Thiazolidinones : Étudiées pour leurs activités antimicrobiennes et anticancéreuses.
Unicité
L’acide ((5E)-5-{[5-(2,5-dichlorophényl)-2-furyl]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acétique est unique en raison de ses caractéristiques structurales spécifiques, telles que les groupes dichlorophényle et furyle, qui peuvent conférer des activités biologiques distinctes par rapport à d’autres thiazolidinones.
Propriétés
Formule moléculaire |
C16H9Cl2NO4S2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl2NO4S2/c17-8-1-3-11(18)10(5-8)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6+ |
Clé InChI |
WQVCLZAUFRUGJG-AWNIVKPZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686043.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686052.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686068.png)

![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686088.png)
![methyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11686101.png)

![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)

![N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11686136.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686141.png)

